1,4-Divinylbenzene chemical structure and properties
1,4-Divinylbenzene chemical structure and properties
An In-Depth Technical Guide to 1,4-Divinylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1,4-divinylbenzene, a key monomer in the synthesis of crosslinked polymers.
Chemical Structure and Properties
1,4-Divinylbenzene (p-DVB) is an organic compound with the chemical formula C₁₀H₁₀. Its structure consists of a benzene (B151609) ring substituted with two vinyl groups at the para position.[1] This bifunctional nature allows it to act as a cross-linking agent in polymerization reactions, forming a three-dimensional polymer network.[2]
Molecular Structure:
A benzene ring with two vinyl groups attached to opposite carbon atoms (positions 1 and 4).[2]
Physical and Chemical Properties:
1,4-Divinylbenzene is typically a colorless to pale straw-colored liquid.[3] It is sparingly soluble in water but soluble in many organic solvents such as benzene, toluene, and acetone.[3][4] The presence of an inhibitor is necessary to prevent spontaneous polymerization, and it should be stored in a cool, dry place.[4]
Quantitative Data Summary:
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀ | [5] |
| Molecular Weight | 130.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/powder | [2][3] |
| Melting Point | 31 °C | [3] |
| Boiling Point | 195 °C | [6] |
| Density | 0.913 g/cm³ at 40°C | [3] |
| Refractive Index | 1.5835 at 25 °C/D | [3] |
| Water Solubility | 0.005% (20°C) | [6] |
| Solubility in other solvents | Soluble in acetone, benzene, ethanol, ether, hexane, toluene, chloroform | [1][3][6] |
| Flash Point | 76 °C (169 °F) | [6] |
| Vapor Pressure | 0.7 mmHg (20°C) | [6] |
Synthesis of 1,4-Divinylbenzene
The primary industrial synthesis of 1,4-divinylbenzene is through the catalytic dehydrogenation of p-diethylbenzene.[2][7] Other laboratory-scale syntheses, such as the Wittig reaction, can also be employed.
Experimental Protocol: Catalytic Dehydrogenation of p-Diethylbenzene
This process involves the vapor-phase dehydrogenation of p-diethylbenzene over a heated catalyst, typically an iron oxide-based catalyst promoted with other metals.[7][8][9]
Materials:
-
p-Diethylbenzene (PDEB)
-
Dehydrogenation catalyst (e.g., iron oxide-based)
-
Superheated steam
Procedure:
-
The catalytic reaction is performed in a stainless-steel tube reactor.[7]
-
The catalyst is placed within the reactor.
-
A mixture of p-diethylbenzene and superheated steam is passed through the reactor.[7]
-
The reaction is typically carried out at a temperature between 500 °C and 700 °C and at a pressure ranging from reduced to atmospheric.[7][8][9] The steam acts as a diluent and heat carrier.[9]
-
The product gas stream, containing 1,4-divinylbenzene, unreacted p-diethylbenzene, ethylvinylbenzene (an intermediate), and other byproducts, exits the reactor.[7][9]
-
The hot gas stream is cooled in a condenser to liquefy the organic components.[8] To prevent polymerization in the condenser, a high-boiling point oil can be sprayed into the condenser to quench the reaction and dissolve the products.[8]
-
The condensed liquid, which is a mixture of oil and water, is separated. The organic layer is then subjected to distillation to separate 1,4-divinylbenzene from unreacted starting material and byproducts.
Experimental Protocol: Wittig Synthesis
The Wittig reaction provides a versatile method for forming carbon-carbon double bonds and can be adapted for the synthesis of 1,4-divinylbenzene from terephthalaldehyde (B141574).
Materials:
-
(Chloromethyl)triphenylphosphonium chloride
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Terephthalaldehyde
-
Anhydrous solvent (e.g., THF or DMSO)
Procedure:
-
Preparation of the Wittig reagent (a phosphonium (B103445) ylide): (Chloromethyl)triphenylphosphonium chloride is suspended in an anhydrous solvent under an inert atmosphere.
-
A strong base is added to deprotonate the phosphonium salt, forming the ylide.
-
A solution of terephthalaldehyde in the same anhydrous solvent is added dropwise to the ylide solution at a controlled temperature (often low temperatures like -78 °C).
-
The reaction mixture is stirred for a specified period to allow for the formation of the alkene.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is purified by chromatography or recrystallization to yield 1,4-divinylbenzene.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1,4-divinylbenzene shows characteristic signals for the vinyl and aromatic protons. The vinyl protons typically appear as a complex multiplet in the range of δ 5.0-7.0 ppm, while the aromatic protons appear as a singlet or a narrow multiplet around δ 7.3-7.5 ppm.[10]
-
¹³C NMR: The carbon NMR spectrum shows signals for the vinyl carbons (typically in the range of δ 110-140 ppm) and the aromatic carbons (in the range of δ 125-140 ppm).[11]
Infrared (IR) Spectroscopy: The IR spectrum of 1,4-divinylbenzene displays characteristic absorption bands.[5][12]
-
~3080 cm⁻¹: C-H stretching of the vinyl groups.
-
~3020 cm⁻¹: C-H stretching of the aromatic ring.
-
~1625 cm⁻¹: C=C stretching of the vinyl groups.
-
~1600, 1510, 1420 cm⁻¹: C=C stretching of the aromatic ring.
-
~990 and 905 cm⁻¹: Out-of-plane C-H bending of the vinyl groups.[12]
-
~830 cm⁻¹: Out-of-plane C-H bending characteristic of 1,4-disubstituted benzene.[13]
Mass Spectrometry: The mass spectrum of 1,4-divinylbenzene shows a molecular ion peak (M⁺) at m/z = 130.[3]
Applications in Research and Development
1,4-Divinylbenzene is a crucial monomer in the synthesis of crosslinked polymers for various applications.
Cross-linking Agent in Polymer Synthesis
The primary use of 1,4-divinylbenzene is as a cross-linking agent in the production of polymers like polystyrene-divinylbenzene (PS-DVB) resins.[2] The divinyl groups participate in the polymerization process, creating a robust, insoluble, and infusible network structure.[2] This enhances the mechanical strength, thermal stability, and solvent resistance of the resulting polymer.[4]
Solid-Phase Peptide Synthesis
PS-DVB resins are widely used as solid supports in solid-phase peptide synthesis (SPPS).[14] The insoluble nature of the resin simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing after each coupling step.[15]
Experimental Workflow for Solid-Phase Peptide Synthesis using PS-DVB Resin:
-
Resin Preparation: The PS-DVB resin is functionalized with a linker molecule to which the first amino acid is attached.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the attached amino acid is removed.
-
Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is washed to remove unreacted reagents and byproducts.
-
Repeat: Steps 2-4 are repeated until the desired peptide sequence is assembled.
-
Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.
Safety and Handling
1,4-Divinylbenzene is a combustible liquid and can cause skin and eye irritation.[16][17] It may also cause an allergic skin reaction and respiratory irritation.[17][18]
Precautions for Safe Handling:
-
Handle in a well-ventilated area.[19]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[17]
-
Keep away from heat, sparks, and open flames.[19]
-
Ground and bond containers and receiving equipment to prevent static discharge.[20]
-
Avoid contact with skin, eyes, and clothing.[17]
-
Wash thoroughly after handling.[19]
Storage:
-
Store in a cool, dry, well-ventilated place.[19]
-
Keep containers tightly closed.[17]
-
Store only if stabilized with an inhibitor.[19]
-
Keep away from incompatible materials such as oxidizing agents, acids, and metal salts.[19]
Spill and Exposure Procedures:
-
In case of a spill, remove all ignition sources and ventilate the area.[17] Absorb the spill with an inert material.[20]
-
For skin contact, wash immediately with soap and water.[17]
-
For eye contact, rinse cautiously with water for several minutes.[17]
-
If inhaled, move the person to fresh air.[17]
-
In all cases of significant exposure, seek medical attention.[17]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis [univook.com]
- 3. Divinylbenzene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Properties, and Applications of 1,4-Divinylbenzene [univook.com]
- 5. Benzene, 1,4-diethenyl- [webbook.nist.gov]
- 6. Divinylbenzene - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US5401895A - Process for preparing divinylbenzene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. bachem.com [bachem.com]
- 16. fishersci.com [fishersci.com]
- 17. scipoly.com [scipoly.com]
- 18. durhamtech.edu [durhamtech.edu]
- 19. echemi.com [echemi.com]
- 20. safety365.sevron.co.uk [safety365.sevron.co.uk]
